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Introduction

Meso-zeaxanthin, a stereoisomer of zeaxanthin, is one of the three xanthophyll carotenoids

found in the macula lutea of the human retina, alongside lutein and zeaxanthin.[1][2] It is

particularly concentrated at the epicenter of the macula.[1] While lutein and zeaxanthin are

commonly obtained from a diet rich in leafy green vegetables and colored fruits, meso-
zeaxanthin is notably rare in most human diets.[3][4] Its presence in the macula is primarily

attributed to the metabolic conversion of lutein within the retinal tissue.[3][5] However, research

has identified a few specific natural dietary sources containing this carotenoid. This guide

provides a comprehensive overview of these sources, quantitative data, and the methodologies

used for their identification and quantification.

Quantitative Analysis of Meso-Zeaxanthin in Natural
Sources
Meso-zeaxanthin has been identified and quantified in a limited number of natural sources,

primarily of marine origin. While it is not typically found in plants, fruits, or vegetables, certain

aquatic animals and specific types of eggs contain detectable amounts.[4][6][7]
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Source
Sample
Type

Meso-
Zeaxanthin
Concentrati
on

Lutein (L) &
Zeaxanthin
(Z)
Concentrati
on

L:Z:MZ
Ratio

Reference

Trout

(Oncorhynch

us mykiss)

Fresh Flesh
1.18 ± 0.68

ng/g

L: 38.72 ±

15.87 ng/g;

(3R,3'R)-Z:

2.37 ± 1.14

ng/g

- [8]

Trout (Salmo

trutta)
Fresh Flesh

1.54 ± 0.58

ng/g

L: 35.53 ±

13.93 ng/g;

(3R,3'R)-Z:

2.19 ± 0.95

ng/g

- [8]

Trout Skin
Presence

verified
- - [6][7]

Salmon Skin
Presence

verified
- - [6][7]

Sardine Skin
Presence

verified
- - [6][7]

Shrimp
Carapace/Sh

ells

Presence

detected
- - [3][9]

Turtle Fat
Presence

detected
- - [3][9]

Mexican Hen

Eggs
Yolk

1.3 mg/100g

(calculated)

Total

Carotenoids:

3.44 mg/100g

1:1:1.3 [10]

US Hen Egg

(California)
Yolk 0.01 mg/100g

L+Z: 1.0 to

1.6 mg/100g
- [10]
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Note: The presence of meso-zeaxanthin in Mexican hen eggs is due to its use as a poultry

feed ingredient to enhance yolk color.[3][10] Similarly, its presence in farmed fish like trout and

salmon may be a result of the metabolism of astaxanthin provided in their feed.[7]

Experimental Protocols
The accurate identification and quantification of meso-zeaxanthin require specialized

analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), often with a

chiral column to separate it from its stereoisomers.

Protocol for Quantification of Zeaxanthin Stereoisomers
in Trout Flesh
This method was developed for the detection and quantification of lutein and the stereoisomers

of zeaxanthin, including meso-zeaxanthin, in fish flesh.[8]

a. Sample Preparation and Extraction:

Homogenize 1 gram of fresh trout flesh with 3 mL of a 1:1 mixture of diethyl ether and

petroleum spirit.

Centrifuge the mixture to separate the organic and aqueous layers.

Collect the upper organic layer containing the carotenoids.

Repeat the extraction process on the remaining pellet until the organic layer is colorless.

Combine all organic extracts and evaporate to dryness under a stream of nitrogen gas.

Re-dissolve the dried extract in the HPLC mobile phase for analysis.

b. HPLC Analysis:

System: Agilent Technologies 1260 Series HPLC or similar.[4]

Column: Daicel Chiralpak AD-H column (Amylose derivative coated on silica-gel, 250 × 4.6

mm i.d., 5 µm).[8]
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Guard Column: Chiralpak AD-H Guard (10 x 4 mm i.d., 5 µm).

Mobile Phase: A gradient is performed from 100% solvent A (hexane:isopropanol (95:5, v/v))

to 20% solvent B (hexane:isopropanol (90:10, v/v)) over 15 minutes.[8]

Flow Rate: 0.5 mL/min.[8]

Column Temperature: 25 °C.[8]

Detection: Diode Array Detector (DAD) set at 450 nm for zeaxanthin isomers and 444 nm for

lutein.[8]

Quantification: Achieved by constructing standard curves for (3R,3'R)-zeaxanthin, meso-
zeaxanthin, (3S,3'S)-zeaxanthin, and lutein using pure standards.[8]

Protocol for Verification of Meso-Zeaxanthin in Fish Skin
This protocol focuses on the qualitative verification of meso-zeaxanthin in various fish

samples.[6][7]

a. Saponification and Extraction:

Mince fish skin samples and homogenize in acetone for 5 minutes to create a slurry.

Add potassium hydroxide (60% w/v in water) to the slurry for saponification to hydrolyze

xanthophyll esters. The reaction is typically left overnight in the dark at room temperature.

Extract the carotenoids from the saponified mixture using a 1:1 mixture of diethyl

ether/petroleum spirit.

Wash the organic extract with distilled water to remove residual KOH.

Dry the extract over anhydrous sodium sulfate.

Evaporate the solvent under nitrogen and prepare the residue for HPLC analysis.[6]

b. HPLC Analysis:

Assay: Normal phase chiral HPLC.
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Identification: Verification is achieved through a three-step process:

Retention Time Matching: Comparing the retention time of the peak in the sample to that

of a pure meso-zeaxanthin standard.

Absorption Spectrum Comparison: Matching the UV/Vis absorption spectrum of the

sample peak with the standard.

Co-elution (Spiking): Spiking the sample with the meso-zeaxanthin standard and

observing a single, sharper peak, confirming identity.[6][7]

Signaling Pathways and Workflows
Metabolic Formation of Meso-Zeaxanthin
In humans and other primates, meso-zeaxanthin is not a significant dietary component but is

formed endogenously in the retina. The primary precursor for this conversion is dietary lutein.

[3][4] In fish, a different pathway involving the metabolism of astaxanthin has been proposed.[7]
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Caption: Proposed metabolic pathway for the formation of meso-zeaxanthin from lutein in the

human retina.
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Caption: Hypothesized metabolic pathway of astaxanthin to meso-zeaxanthin in farmed fish.

Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of

meso-zeaxanthin from fish tissue.
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Caption: General experimental workflow for meso-zeaxanthin analysis in fish tissue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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